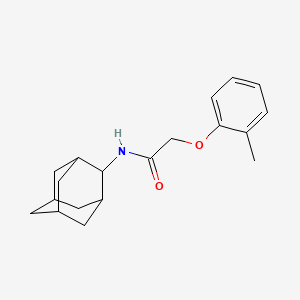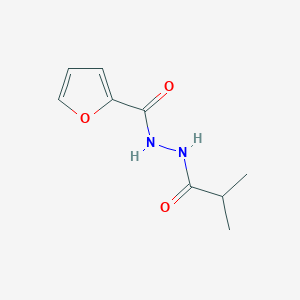
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study. In
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been studied for a variety of applications in scientific research. One of the primary applications of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is as a potential anti-inflammatory agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines in vitro, suggesting that it may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has also been studied for its potential as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential as a broad-spectrum anticancer agent.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and immune responses. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activation of NF-κB in vitro, suggesting that it may act as an anti-inflammatory agent through this pathway.
In addition, studies have suggested that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may act through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of HDACs in vitro, suggesting that it may have potential as an epigenetic modulator.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the activity of HDACs. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have antifungal and antibacterial activity, suggesting that it may have potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that it is commercially available and relatively easy to synthesize. In addition, studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has low toxicity in vitro, suggesting that it may be a safe compound to use in research studies.
One limitation of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which may limit its potential applications in animal models.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. In addition, studies could be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide in animal models, which may help to identify its potential as a therapeutic agent.
Another area of research could be to explore the potential of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide as an epigenetic modulator. Studies have shown that HDAC inhibitors have potential as cancer therapeutics, and N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may have similar potential as an HDAC inhibitor.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, or N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anticancer activity. While the mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, studies have suggested that it may act through a variety of pathways, including the inhibition of NF-κB signaling and HDAC activity. Future research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may help to identify new therapeutic applications for the compound and further elucidate its mechanism of action.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form N-(4-chlorophenyl)-phenylsulfonamide. This compound is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been described in detail in various scientific publications, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGWERUKICPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)

![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)